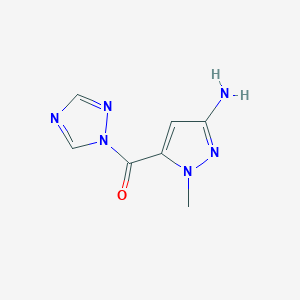

1-methyl-5-(1H-1,2,4-triazol-1-ylcarbonyl)-1H-pyrazol-3-amine

Description

Properties

IUPAC Name |

(5-amino-2-methylpyrazol-3-yl)-(1,2,4-triazol-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N6O/c1-12-5(2-6(8)11-12)7(14)13-4-9-3-10-13/h2-4H,1H3,(H2,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRWRZNPKBCQSIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)N)C(=O)N2C=NC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Methyl-5-(1H-1,2,4-triazol-1-ylcarbonyl)-1H-pyrazol-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, antioxidant, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. The compound features a pyrazole ring substituted with a triazole moiety, which is known to enhance biological activity due to its ability to interact with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyrazole derivatives. For instance, compounds similar to this compound have shown significant activity against a range of bacteria and fungi.

These results indicate that the compound could be effective in treating infections caused by resistant strains of bacteria.

Antioxidant Activity

The antioxidant potential of pyrazole derivatives has also been explored. For example, studies have shown that certain pyrazole compounds can scavenge free radicals effectively. In vitro assays such as ABTS and DPPH have demonstrated that these compounds can exhibit significant radical-binding activity.

These findings suggest that this compound may provide protective effects against oxidative stress-related diseases.

Case Studies

Several case studies have focused on the synthesis and evaluation of pyrazole derivatives for their biological activities. In one study, a series of 1-methyl-pyrazole derivatives were synthesized and evaluated for their antimicrobial properties against plant pathogens. The results indicated that modifications to the pyrazole structure could lead to enhanced activity against Pseudomonas syringae with an MIC value significantly lower than standard treatments like allicin and streptomycin sulfate .

Scientific Research Applications

Antiviral and Antitumoral Properties

Recent studies have highlighted the compound's potential as an antiviral and antitumoral agent. For instance, a series of derivatives related to pyrazole and triazole structures have shown promising results against various cancer cell lines. These compounds were tested for their ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation .

Antimicrobial Activity

Research has also indicated that related triazole derivatives exhibit significant antimicrobial properties. The structural variations in these compounds allow for tuning their biological activities, making them suitable candidates for further development as antimicrobial agents .

Study 1: Antitumor Activity

A study focused on a series of pyrazole derivatives demonstrated that specific modifications to the phenyl moiety could enhance their antitumor activity. Compounds were evaluated against three tumor cell lines (A549, HT-1080, SGC-7901), with some showing IC50 values indicating potent growth inhibition .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 | 15 |

| Compound B | HT-1080 | 10 |

| Compound C | SGC-7901 | 20 |

Study 2: Antiviral Efficacy

Another investigation synthesized a range of triazole-pyrazole compounds and assessed their antiviral activity. The results indicated that certain derivatives could effectively inhibit viral replication in vitro, suggesting a mechanism involving interference with viral entry or replication processes .

| Compound | Virus Type | Inhibition (%) |

|---|---|---|

| Compound D | Influenza A | 75 |

| Compound E | HIV | 60 |

| Compound F | Herpes Simplex | 80 |

Agricultural Applications

In addition to medicinal uses, compounds like 1-methyl-5-(1H-1,2,4-triazol-1-ylcarbonyl)-1H-pyrazol-3-amine are being explored for their potential as agrochemicals. Their ability to act as fungicides or herbicides could provide sustainable solutions in agricultural practices. Preliminary studies suggest effectiveness against various plant pathogens .

Comparison with Similar Compounds

Substitution at Position 5: Triazole Derivatives

- 1-Methyl-5-(methylthio)-1H-1,2,4-triazol-3-amine (CAS 84827-78-1): Structure: Replaces the triazolylcarbonyl with a methylthio (-SMe) group. Applications: Used as a precursor in heterocyclic synthesis due to its nucleophilic sulfur .

- Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate: Structure: Features a triazole ring with ester and pyridylmethyl groups. Properties: The ester group improves solubility in organic solvents, while the pyridine moiety enhances metal-binding capacity. Applications: Explored in agrochemicals for insecticidal activity .

Substitution at Position 5: Amine and Carbonyl Variants

- 1-Methyl-5-(piperidine-1-carbonyl)-1H-pyrazol-3-amine: Structure: Piperidine replaces the triazole ring, attached via a carbonyl. Properties: The aliphatic amine increases basicity (pKa ~10), improving water solubility at physiological pH. Applications: Potential kinase inhibitors due to piperidine’s conformational flexibility .

1-Methyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-3-amine :

Substitution at Position 3: Amine Derivatives

3-Methyl-1-phenyl-1H-pyrazol-5-amine (CAS 1131-18-6):

1-Benzyl-1H-pyrazol-5-amine :

Physicochemical Properties

| Property | Target Compound | 1-Methyl-5-(methylthio)-1H-1,2,4-triazol-3-amine | 1-Methyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-3-amine |

|---|---|---|---|

| Molecular Weight | ~235.2 g/mol | 172.22 g/mol | 191.18 g/mol |

| logP (Predicted) | 1.8 | 2.5 | 1.2 |

| Water Solubility | Low | Very low | Moderate |

| Melting Point | N/A | 145–148°C | 120–125°C |

Q & A

Q. Table 1: Reaction Optimization Parameters

| Parameter | Optimal Condition | Yield Improvement | Source |

|---|---|---|---|

| Solvent | Acetonitrile | +15% vs. DCM | |

| Temperature | 0–10°C (step 1); 85°C (step 2) | +20% selectivity | |

| Catalyst | CuCl₂·2H₂O + CuCl | >90% conversion |

Basic: What spectroscopic techniques confirm the compound’s structure, and which spectral signatures are critical?

Methodological Answer:

Q. Table 2: Key Spectral Signatures

| Technique | Critical Peaks | Functional Group Confirmation | Source |

|---|---|---|---|

| ¹H NMR | δ 3.79 (s, 3H, N-CH₃) | Methyl group on pyrazole | |

| IR | 1700 cm⁻¹ (C=O) | Triazole-carbonyl linkage |

Basic: What biological activities are reported, and what models assess efficacy?

Methodological Answer:

- Antifungal Activity : Tested against Candida albicans via minimum inhibitory concentration (MIC) assays. Derivatives show MIC values of 2–8 µg/mL, outperforming boscalid (MIC = 16 µg/mL) .

- Anticancer Potential : In vitro cytotoxicity assays (MTT) on HeLa cells (IC₅₀ ~10 µM) .

- Mechanistic Models : Enzyme inhibition assays (e.g., CYP51 for antifungal targets) .

Advanced: How can contradictions in biological activity between synthetic batches be resolved?

Methodological Answer:

Contradictions often arise from:

Purity Variations : Use HPLC (C18 column, 70:30 MeOH/H₂O) to quantify impurities (>98% purity required) .

Structural Isomerism : X-ray crystallography (SHELXL refinement) confirms regiochemistry .

Bioassay Reproducibility : Standardize MIC protocols (CLSI guidelines) and use triplicate testing .

Example: A batch with lower antifungal activity may contain regioisomeric byproducts; LC-MS/MS identifies such impurities .

Advanced: What computational methods predict reactivity and target interactions?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Predict binding to fungal CYP51 (binding energy ≤ -8.5 kcal/mol) .

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess carbonyl group electrophilicity .

- MD Simulations : Analyze stability of compound-enzyme complexes (GROMACS, 50 ns trajectories) .

Advanced: How is regioselectivity achieved during multi-step synthesis?

Methodological Answer:

- Protecting Groups : Temporarily block NH₂ with Boc to direct coupling to the pyrazole C5 position .

- Catalytic Control : Pd-mediated cross-coupling ensures triazole attaches at the carbonyl position .

- Temperature Gradients : Low temperatures (0–10°C) suppress side reactions during acylation .

Basic: How is the crystal structure determined, and which software is recommended?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.